molecular formula C8H7N B12060020 3-(113C)ethynylaniline CAS No. 286013-02-3

3-(113C)ethynylaniline

Cat. No.: B12060020
CAS No.: 286013-02-3
M. Wt: 118.14 g/mol
InChI Key: NNKQLUVBPJEUOR-VQEHIDDOSA-N
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Description

3-(113C)ethynylaniline is a chemical compound with the molecular formula C8H7N. It is a derivative of aniline, where the ethynyl group is attached to the third position of the benzene ring. This compound is known for its applications in organic synthesis and materials science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(113C)ethynylaniline can be synthesized through the reduction of 3-ethynylnitrobenzene. The reduction process typically involves the use of hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under controlled conditions to ensure the selective reduction of the nitro group to an amino group without affecting the ethynyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with palladium catalysts. The process parameters, such as temperature, pressure, and hydrogen flow rate, are optimized to achieve high yields and purity of the final product. The compound is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-(113C)ethynylaniline undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-(113C)ethynylaniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(113C)ethynylaniline involves its interaction with various molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azide-containing molecules. This property makes it valuable in bioconjugation and labeling studies. Additionally, the amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

    4-Ethynylaniline: Similar structure but with the ethynyl group at the fourth position.

    2-Ethynylaniline: Ethynyl group at the second position.

    3-Ethylaniline: Ethyl group instead of ethynyl at the third position.

Uniqueness

3-(113C)ethynylaniline is unique due to the presence of the ethynyl group at the third position, which imparts distinct reactivity and properties compared to its isomers. The position of the ethynyl group influences the compound’s electronic distribution and steric effects, making it suitable for specific synthetic applications .

Properties

CAS No.

286013-02-3

Molecular Formula

C8H7N

Molecular Weight

118.14 g/mol

IUPAC Name

3-(113C)ethynylaniline

InChI

InChI=1S/C8H7N/c1-2-7-4-3-5-8(9)6-7/h1,3-6H,9H2/i2+1

InChI Key

NNKQLUVBPJEUOR-VQEHIDDOSA-N

Isomeric SMILES

C#[13C]C1=CC(=CC=C1)N

Canonical SMILES

C#CC1=CC(=CC=C1)N

Origin of Product

United States

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